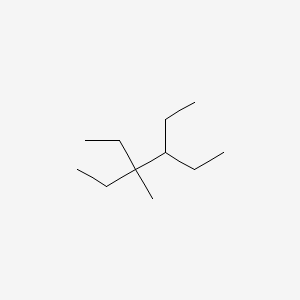
3,4-Diethyl-3-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl-3-methylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with ethyl and methyl groups attached to the third and fourth carbon atoms, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-3-methylhexane can be achieved through various organic reactions involving the appropriate starting materials. One common method is the alkylation of a hexane derivative with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong bases and alkyl halides to introduce the desired substituents onto the hexane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to hexane. Catalysts such as zeolites or metal-based catalysts can be employed to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diethyl-3-methylhexane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of hydrogen atoms with other atoms or groups. Common types of substitution reactions include halogenation, where halogens such as chlorine or bromine are introduced into the molecule.
Common Reagents and Conditions: Halogenation reactions typically require the presence of halogen molecules (e.g., Cl2 or Br2) and a source of energy, such as ultraviolet light or heat, to initiate the reaction. The reaction proceeds through a free radical mechanism, resulting in the formation of halogenated products.
Major Products Formed: The major products formed from the halogenation of this compound are the corresponding halogenated derivatives. For example, chlorination of the compound can yield 3,4-Diethyl-3-chloromethylhexane and other chlorinated isomers, depending on the reaction conditions and the position of substitution.
Applications De Recherche Scientifique
3,4-Diethyl-3-methylhexane has various applications in scientific research, particularly in the fields of chemistry and materials science. It can be used as a model compound to study the reactivity and properties of branched alkanes. Additionally, its derivatives may serve as intermediates in the synthesis of more complex organic molecules.
In the field of materials science, this compound can be used as a precursor for the preparation of specialized polymers and materials with unique properties. Its branched structure can impart specific characteristics to the resulting materials, such as enhanced solubility and thermal stability.
Mécanisme D'action
As an alkane, 3,4-Diethyl-3-methylhexane does not exhibit specific biological activity or mechanisms of action. its chemical reactivity can be attributed to the presence of single bonds between carbon atoms, which can undergo substitution reactions under appropriate conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,3-Dimethylhexane
- 3-Ethyl-4-methylhexane
- 3,4-Dimethylhexane
Uniqueness: 3,4-Diethyl-3-methylhexane is unique due to its specific branching pattern, which distinguishes it from other similar compounds. The presence of both ethyl and methyl groups on the hexane backbone imparts distinct physical and chemical properties, such as boiling point, solubility, and reactivity. These properties can be leveraged in various applications, making this compound a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
61868-70-0 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
3,4-diethyl-3-methylhexane |
InChI |
InChI=1S/C11H24/c1-6-10(7-2)11(5,8-3)9-4/h10H,6-9H2,1-5H3 |
Clé InChI |
ZFMWIWWLOKHXHC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















